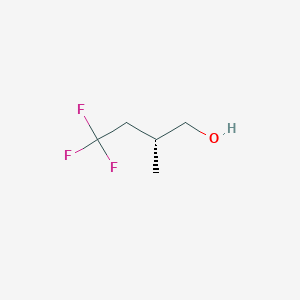![molecular formula C18H27ClO2 B8758401 [2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride CAS No. 88-34-6](/img/structure/B8758401.png)
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride: is a chemical compound with the molecular formula C18H27ClO2 and a molecular weight of 310.86 g/mol . It is known for its applications in organic synthesis and various industrial processes. The compound is characterized by its unique structure, which includes a phenoxy group substituted with two tert-pentyl groups at the 2 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with acetyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The reaction can be represented as follows:
2,4-bis(1,1-dimethylpropyl)phenol+acetyl chloride→acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-+HCl
Industrial Production Methods
In industrial settings, the production of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- can hydrolyze to form the corresponding phenol and hydrochloric acid.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Esterification Conditions: Esterification reactions are often carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Phenol Derivatives: Hydrolysis of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- yields 2,4-bis(1,1-dimethylpropyl)phenol.
Esters: Reaction with alcohols forms esters of 2,4-bis(1,1-dimethylpropyl)phenoxyacetic acid.
Wissenschaftliche Forschungsanwendungen
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- involves the formation of an acylium ion intermediate during its reactions. This intermediate is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride: is similar to other acetyl chlorides, such as acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- and acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- .
Uniqueness
The uniqueness of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- lies in its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other acetyl chlorides may not be as effective .
Eigenschaften
CAS-Nummer |
88-34-6 |
|---|---|
Molekularformel |
C18H27ClO2 |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C18H27ClO2/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3 |
InChI-Schlüssel |
KSYTWDUNKAIFLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)Cl)C(C)(C)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B8758331.png)
![2-(Carboxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8758332.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]thiomorpholine](/img/structure/B8758333.png)
![Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B8758340.png)



![2'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one hydrochloride](/img/structure/B8758368.png)

![[4-(Ethoxycarbonyl)phenoxy]acetic acid](/img/structure/B8758396.png)
![2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B8758398.png)

![1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B8758409.png)
